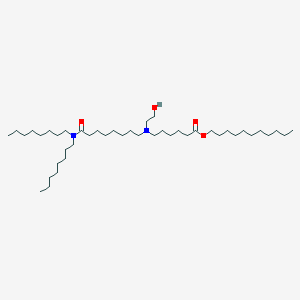![molecular formula C10H14O2 B13362454 4-Oxatricyclo[4.3.1.13,8]undecan-2-one](/img/structure/B13362454.png)
4-Oxatricyclo[4.3.1.13,8]undecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxatricyclo[4.3.1.13,8]undecan-2-one is a complex organic compound with the molecular formula C10H14O2. It is also known as 4-oxahomoadamantan-5-one. This compound is characterized by its tricyclic structure, which includes an oxygen atom integrated into the ring system. It is a derivative of adamantane, a well-known hydrocarbon with a diamond-like structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxatricyclo[4.3.1.13,8]undecan-2-one typically involves the oxidation of 2-adamantanone. One common method is the reaction of 2-adamantanone with peroxy aliphatic carboxylic acids, such as peracetic acid or equilibrium formic acid . This reaction introduces an oxygen atom adjacent to the carbonyl group, forming the tricyclic structure.
Industrial Production Methods
Industrial production of this compound can be achieved through the same oxidation process, but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of specific catalysts, such as transition metal complexes, can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxatricyclo[4.3.1.13,8]undecan-2-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Peracetic acid, equilibrium formic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one.
Reduction: 4-Hydroxytricyclo[4.3.1.13,8]undecan-5-one.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Oxatricyclo[4.3.1.13,8]undecan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of functional polymers and as a precursor for various fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Oxatricyclo[4.3.1.13,8]undecan-2-one involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
4-Oxatricyclo[4.3.1.13,8]undecan-2-one can be compared with other similar compounds, such as:
2-Adamantanone: The parent compound from which it is derived.
4-Oxatricyclo[4.3.1.13,8]undecan-5-one: A closely related compound with a different position of the oxygen atom.
Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one: A hydroxylated derivative with different chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-oxatricyclo[4.3.1.13,8]undecan-2-one |
InChI |
InChI=1S/C10H14O2/c11-10-8-2-6-1-7(3-8)5-12-9(10)4-6/h6-9H,1-5H2 |
Clave InChI |
ZSBJLFQMHJJYQT-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1COC(C2)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Diethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362373.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B13362389.png)
![2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362397.png)
![5-[1-(methylsulfonyl)piperidin-3-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13362398.png)
![9,10-dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B13362408.png)
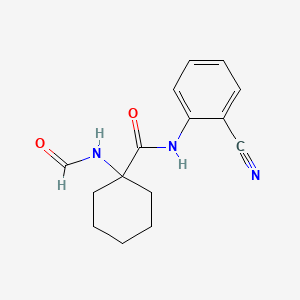
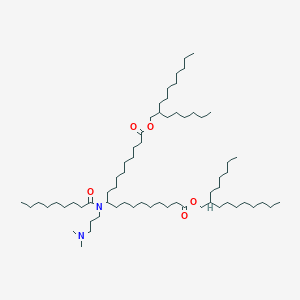
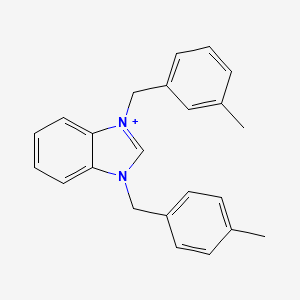

![1-(6-bromo-2H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B13362441.png)
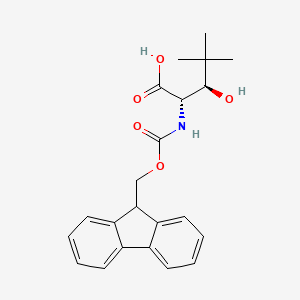
![Isopropyl [6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362451.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362455.png)
